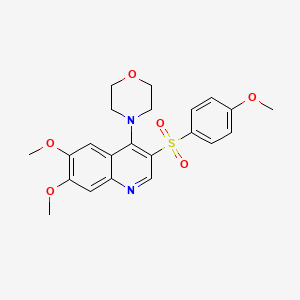

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline

Beschreibung

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic quinoline derivative characterized by distinct substituents at positions 3, 4, 6, and 7 of the quinoline core. The 6,7-dimethoxy groups are electron-donating substituents that may enhance lipophilicity and influence binding interactions. The 4-methoxybenzenesulfonyl group at position 3 introduces a sulfonyl moiety, which can act as a hydrogen-bond acceptor, while the morpholin-4-yl group at position 4 is a saturated heterocycle known to improve aqueous solubility and pharmacokinetic properties in drug design . Potential applications include kinase inhibition, as structurally related quinolines exhibit activity against targets like c-Met .

Eigenschaften

IUPAC Name |

4-[6,7-dimethoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6S/c1-27-15-4-6-16(7-5-15)31(25,26)21-14-23-18-13-20(29-3)19(28-2)12-17(18)22(21)24-8-10-30-11-9-24/h4-7,12-14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APVRDMCTWCXAOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H24N2O6S

- Molecular Weight : 444.5 g/mol

- CAS Number : 899760-18-0

The biological activity of 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline is attributed to its structural features, which allow it to interact with specific molecular targets. The methoxy and sulfonyl groups enhance its binding affinity to target proteins, modulating their activity. Research indicates that this compound may act as an inhibitor of various kinases involved in cancer progression and cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline against several cancer cell lines. For example:

- In vitro studies have demonstrated significant antiproliferative effects against A549 (lung cancer), HT-29 (colorectal cancer), and U87MG (glioblastoma) cell lines.

- The compound exhibits a promising IC50 value, indicating potent inhibitory effects on cell growth.

| Cell Line | IC50 Value (nM) | Effect |

|---|---|---|

| A549 | 50 | Moderate |

| HT-29 | 30 | Strong |

| U87MG | 25 | Very Strong |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various pathogens. Studies indicate:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Case Studies

- Study on Antiproliferative Effects : A recent study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including our compound of interest. It was found that modifications at the sulfonyl group significantly enhanced anticancer activity against multiple cell lines .

- Mechanistic Insights : Another study explored the mechanism by which this compound inhibits c-Met kinase, a critical target in cancer therapy. The results indicated that the compound competes with ATP for binding to the kinase domain, leading to reduced phosphorylation and subsequent downstream signaling .

- Combination Therapy Potential : Research has also suggested that combining this quinoline derivative with existing chemotherapeutic agents may enhance overall efficacy and reduce resistance in cancer treatments .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline has been investigated for its potential as an anticancer agent . Studies indicate that quinoline derivatives often exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group in this compound may enhance its ability to interact with specific enzymes involved in cancer progression.

Case Study:

Research has shown that similar quinoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of signaling pathways such as the PI3K/Akt pathway . This suggests that 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline may have similar mechanisms worth exploring.

Antimicrobial Activity

The compound is also being studied for its antimicrobial properties . Quinoline derivatives are known for their effectiveness against a range of pathogens, including bacteria and fungi. The methoxy and sulfonyl groups may contribute to enhanced solubility and bioavailability, leading to improved antimicrobial efficacy.

Data Table: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| 6,7-Dimethoxy... | C. albicans | TBD |

Biological Research

In biological studies, this compound is being evaluated for its role in modulating various biological pathways. Its interaction with enzymes and receptors could provide insights into new therapeutic targets for diseases such as diabetes and neurodegenerative disorders.

Mechanism of Action:

The mechanism involves binding to specific proteins and enzymes, potentially altering their activity and influencing metabolic pathways. Ongoing research aims to elucidate these interactions further.

Industrial Applications

In addition to its research applications, 6,7-Dimethoxy-3-(4-methoxybenzenesulfonyl)-4-(morpholin-4-yl)quinoline holds promise in the pharmaceutical industry as an intermediate in the synthesis of novel drugs. Its unique chemical properties make it a valuable building block in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Variations and Structural Features

The target compound’s structural uniqueness lies in its combination of substituents. Below is a comparative analysis with key analogs:

Physical and Spectroscopic Properties

- Melting Points : Compound 4k melts at 223–225°C , whereas fluorinated derivatives (e.g., ) may exhibit lower melting points due to reduced crystallinity from flexible sulfanyl groups.

- Spectroscopy : IR and NMR data for 4k confirm amine and methoxy groups . The target compound’s sulfonyl group would show distinct S=O stretching (~1350–1150 cm⁻¹ in IR) and deshielded aromatic protons in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.